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This guide provides an objective comparison of the therapeutic effects of amantadine
hydrochloride against placebos and alternative treatments across its primary and off-label

indications. The information is supported by data from independent clinical trials and systematic

reviews, with a focus on quantitative outcomes and detailed experimental methodologies.

Amantadine Hydrochloride for Influenza A
Amantadine hydrochloride was one of the first antiviral drugs approved for the treatment and

prophylaxis of influenza A. Its use has significantly declined due to widespread resistance.

However, understanding its initial efficacy provides a valuable baseline for comparison with

newer antiviral agents.

Comparison with Placebo and Rimantadine
Rimantadine, a derivative of amantadine, was developed to have a similar mechanism of action

but a more favorable side-effect profile. Cochrane reviews have synthesized data from

numerous trials comparing amantadine to placebo and rimantadine.

Table 1: Efficacy of Amantadine and Rimantadine for Prophylaxis and Treatment of Influenza A

in Healthy Adults
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Outcome
Measure

Amantadine
vs. Placebo

Rimantadine
vs. Placebo

Amantadine
vs.
Rimantadine

Citation(s)

Prophylaxis

Prevention of

Influenza-like

Illness (ILI)

25% reduction in

cases (95% CI:

13% to 36%)

Not statistically

significant
Insufficient data [1][2][3]

Prevention of

Confirmed

Influenza A

61% reduction in

cases (95% CI:

35% to 76%)

Comparable

effectiveness

(fewer trials)

No significant

difference
[1][2][3]

Treatment

Reduction in

Duration of Fever

1 day reduction

(95% CI: 0.7 to

1.3 days)

Comparable

effectiveness

No significant

difference
[1][2][3]

Adverse Effects

Gastrointestinal

Side Effects

Significantly

higher than

placebo

Significantly

higher than

placebo

Comparable [1][2][3]

Central Nervous

System Side

Effects

Significantly

higher than

placebo and

rimantadine

Lower than

amantadine

Amantadine has

significantly more

CNS side effects

[1][2][3]

Comparison with Neuraminidase Inhibitors (Oseltamivir
and Zanamivir)
Direct head-to-head clinical trials comparing amantadine with the current standard-of-care

neuraminidase inhibitors are scarce, largely because amantadine is no longer recommended

for influenza due to high levels of resistance. The available data comes from systematic

reviews that have included a small number of such comparisons, often in the context of

prophylaxis.
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A systematic review for the prophylaxis of influenza found limited evidence for the efficacy of

amantadine in preventing symptomatic, laboratory-confirmed influenza in healthy adults

(Relative Risk 0.40, 95% CI 0.08–2.03)[4][5]. In contrast, the same review found that

oseltamivir was effective in preventing symptomatic laboratory-confirmed influenza, particularly

in at-risk elderly subjects (RR 0.08, 95% CI 0.01–0.63)[4][5]. Zanamivir also showed

preventative efficacy in at-risk adults and adolescents (RR 0.17, 95% CI 0.07–0.44)[4][5].

A randomized, crossover study evaluating the co-administration of amantadine and oseltamivir

found no clinically significant pharmacokinetic interactions, suggesting the combination is safe

from a drug-drug interaction perspective, though this study did not assess efficacy[6][7].

Experimental Protocol: Prophylaxis and Treatment of
Influenza A
The methodologies for the clinical trials assessing amantadine for influenza A generally

followed a randomized, double-blind, placebo-controlled design.

Participants: Healthy adults, with some studies focusing on specific populations like students

or military personnel.

Intervention: Prophylaxis trials typically administered amantadine (100 mg or 200 mg daily)

or placebo for the duration of a local influenza A outbreak. Treatment trials administered

amantadine (usually 200 mg daily) or placebo for 5-7 days, initiated within 48 hours of

symptom onset.

Outcome Measures:

Primary: Incidence of clinical influenza (influenza-like illness) and serologically confirmed

influenza A. For treatment trials, the primary outcome was often the duration of fever and

other symptoms.

Secondary: Severity of symptoms, viral shedding, and incidence of adverse events.

Statistical Analysis: Comparison of the proportion of participants developing influenza in the

prophylaxis trials, and comparison of the mean duration of symptoms in the treatment trials.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK77427/
https://www.researchgate.net/publication/24006708_Amantadine_oseltamivir_and_zanamivir_for_the_prophylaxis_of_influenza_including_a_review_of_existing_guidance_no_67_A_systematic_review_and_economic_evaluation
https://www.ncbi.nlm.nih.gov/books/NBK77427/
https://www.researchgate.net/publication/24006708_Amantadine_oseltamivir_and_zanamivir_for_the_prophylaxis_of_influenza_including_a_review_of_existing_guidance_no_67_A_systematic_review_and_economic_evaluation
https://www.ncbi.nlm.nih.gov/books/NBK77427/
https://www.researchgate.net/publication/24006708_Amantadine_oseltamivir_and_zanamivir_for_the_prophylaxis_of_influenza_including_a_review_of_existing_guidance_no_67_A_systematic_review_and_economic_evaluation
https://pubmed.ncbi.nlm.nih.gov/18074029/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0001305
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influenza A Virus

Host Cell

Virus Particle

Endosome

Endocytosis

M2 Proton Channel
H+ Influx (Acidification)

Viral RNA

Viral Replication

Leads to

CytoplasmUncoating & vRNA Release
Amantadine Blocks Channel

Click to download full resolution via product page

Figure 1: Amantadine's Mechanism of Action in Influenza A

Amantadine Hydrochloride for Parkinson's Disease
Amantadine is used as both a monotherapy in early Parkinson's disease and as an adjunctive

therapy in later stages to manage levodopa-induced dyskinesia and motor fluctuations.

Comparison with Placebo for Dyskinesia and Motor
Fluctuations
Multiple randomized controlled trials have demonstrated the efficacy of amantadine in reducing

levodopa-induced dyskinesia.

Table 2: Efficacy of Amantadine for Levodopa-Induced Dyskinesia in Parkinson's Disease
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Study N
Amantadine
Dosage

Primary
Outcome
Measure

Result Citation(s)

Sawada et al.

(2010)
36 300 mg/day

Rush

Dyskinesia

Rating Scale

(RDRS)

64% of

patients

improved on

amantadine

vs. 16% on

placebo.

[8][9]

Verhagen

Metman et al.

(1998)

18
Up to 400

mg/day

Dyskinesia

scores during

levodopa

infusion

60%

reduction in

dyskinesia

severity with

amantadine

compared to

placebo

(p=0.001).

[10]

Luginger et

al. (2000)
11 Not specified

Dyskinesia

severity after

oral levodopa

52%

reduction in

dyskinesia

severity with

amantadine

(p<0.05).

[11]

A meta-analysis of 14 randomized controlled trials concluded that all formulations of

amantadine significantly reduced dyskinesia[1]. The same meta-analysis found that

amantadine also significantly decreased "OFF" time, particularly the immediate-release (IR)

and delayed-release/extended-release (DR/ER) formulations[1].

Comparison with Other Antiparkinsonian Drugs
Direct comparative trials between amantadine and other adjunctive therapies for motor

complications are limited. One area of interest is its comparison with other classes of drugs

used to manage "OFF" time, such as MAO-B inhibitors. While no direct head-to-head clinical

trial data was identified in the search, a comparative in-vitro study on the antioxidant properties
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of amantadine and rasagiline (an MAO-B inhibitor) found that both drugs exhibited free-radical

scavenging activity, with amantadine showing better activity at lower concentrations[12]. This

suggests a potential neuroprotective mechanism in addition to its symptomatic effects, though

clinical comparisons are needed to confirm any difference in efficacy for motor fluctuations.

Experimental Protocol: Amantadine for Levodopa-
Induced Dyskinesia
The study by Sawada et al. (2010) provides a clear example of a robust methodology for

assessing amantadine's effect on dyskinesia[8][9].

Design: A multi-center, double-blind, randomized, placebo-controlled, crossover trial.

Participants: 36 patients with Parkinson's disease and established levodopa-induced

dyskinesias.

Intervention: Patients received either amantadine (titrated up to 300 mg/day) or a matching

placebo for 27 days. After a 15-day washout period, patients were crossed over to the other

treatment arm.

Outcome Measures:

Primary: Change in the Rush Dyskinesia Rating Scale (RDRS).

Secondary: Changes in the Unified Parkinson's Disease Rating Scale (UPDRS) parts III

(motor function), IVa (dyskinesias), and IVb (motor fluctuations).

Statistical Analysis: The primary outcome was analyzed by comparing the proportion of

patients showing improvement on the RDRS between the amantadine and placebo groups.

Secondary outcomes were assessed by comparing the mean changes in UPDRS scores.
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Figure 2: Amantadine's Proposed Mechanisms in Parkinson's Disease

Amantadine Hydrochloride for Multiple Sclerosis-
Related Fatigue
Fatigue is a common and debilitating symptom of multiple sclerosis (MS). Amantadine is

frequently prescribed off-label for this indication.

Comparison with Placebo, Modafinil, and
Methylphenidate
A significant randomized, placebo-controlled, crossover, double-blind trial compared the

efficacy of amantadine, modafinil, and methylphenidate for MS-related fatigue.

Table 3: Efficacy of Amantadine, Modafinil, and Methylphenidate for MS-Related Fatigue
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Outcome
Measure

Placebo Amantadine Modafinil
Methylphen
idate

Citation(s)

Mean

Modified

Fatigue

Impact Scale

(MFIS) Score

40.6 (95% CI:

38.2–43.1)

41.3 (95% CI:

38.8–43.7)

39.0 (95% CI:

36.6–41.4)

38.6 (95% CI:

36.2–41.0)

[13][14][15]

[16]

Proportion of

Patients

Reporting

Adverse

Events

31% 39% 40% 40% [13][14][15]

The study concluded that amantadine, modafinil, and methylphenidate were not superior to

placebo in improving MS-related fatigue and were associated with a higher frequency of

adverse events[13][14][15][16].

Experimental Protocol: TRIUMPHANT-MS Trial
The design of the TRIUMPHANT-MS trial provides a comprehensive framework for evaluating

fatigue in MS[17].

Design: A randomized, placebo-controlled, four-sequence, four-period, crossover, double-

blind, multicenter trial.

Participants: 141 patients with MS who reported fatigue and had a Modified Fatigue Impact

Scale (MFIS) score of more than 33.

Intervention: Participants received oral amantadine (up to 100 mg twice daily), modafinil (up

to 100 mg twice daily), methylphenidate (up to 10 mg twice daily), or placebo, each for up to

6 weeks, with 2-week washout periods between medications.

Outcome Measures:

Primary: MFIS score at the highest tolerated dose at week 5 of each treatment period.
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Secondary: Safety and tolerability.

Statistical Analysis: A linear mixed-effect regression model was used to analyze the primary

outcome.

Amantadine Hydrochloride for Traumatic Brain
Injury
Amantadine has been investigated for its potential to promote recovery of consciousness and

functional outcomes after traumatic brain injury (TBI).

Comparison with Placebo
A multicenter, double-blind, randomized, placebo-controlled study involving 184 patients in

vegetative or minimally conscious states 4-16 weeks post-TBI found that patients who received

amantadine had a faster functional recovery compared to those who received a placebo[18].

However, the rate of improvement in the amantadine group slowed significantly after the

treatment was stopped, though functional gains were maintained during the washout

period[18]. Another smaller, double-blind, randomized, controlled clinical trial with 40 patients

did not find significant effects of amantadine on the level of consciousness, memory, disability,

cognition, mortality, or performance at a 6-month follow-up, although there was a significant

rise in the Glasgow Coma Scale (GCS) in the amantadine group between the first and seventh

day of treatment[19][20].

Experimental Protocol: Amantadine for Severe TBI
The protocol for the larger multicenter trial provides a robust design for this indication[21].

Design: A prospective, double-blind, randomized, placebo-controlled trial.

Participants: 184 patients in a vegetative or minimally conscious state 4-16 weeks after a

severe TBI.

Intervention: Patients were randomized to receive either amantadine (200-400 mg/day) or a

placebo for 4 weeks, followed by a 2-week washout period. The dosage was titrated based

on response.
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Outcome Measures:

Primary: Disability Rating Scale (DRS).

Secondary: Coma Recovery Scale-Revised (CRS-R).

Statistical Analysis: The primary endpoint was the change in DRS score at week 4.

Patient with Severe TBI
(4-16 weeks post-injury)

Randomization

Amantadine Group
(200-400 mg/day) Placebo Group

4-Week Treatment Phase

2-Week Washout Phase

Endpoint Assessment
(DRS, CRS-R)
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Figure 3: Experimental Workflow for Amantadine in TBI Clinical Trial
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Conclusion
Independent replication studies have confirmed some of the therapeutic effects of amantadine
hydrochloride, particularly in the management of levodopa-induced dyskinesia in Parkinson's

disease. Its efficacy for influenza A is well-documented in older studies, but its clinical utility is

now severely limited by widespread viral resistance. For multiple sclerosis-related fatigue, a

large, well-designed trial did not show a benefit over placebo. In the context of traumatic brain

injury, amantadine may accelerate the pace of functional recovery, although the long-term

benefits are less clear. The choice of amantadine should be carefully considered in light of the

available evidence and the efficacy and safety profiles of alternative treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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